molecular formula C16H15N3S B1421820 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- CAS No. 1048801-42-8

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

Cat. No. B1421820
M. Wt: 281.4 g/mol
InChI Key: MYUXUGQGMVKQRO-UHFFFAOYSA-N
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Description

“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of aryl hydrazides with CS2 and hydrazine hydrate . The synthesized compounds are then characterized by spectroanalytical techniques .


Molecular Structure Analysis

The molecular structure of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” has been determined using various spectroscopic techniques, including Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

The reaction of aryl hydrazides with CS2 and hydrazine hydrate leads to the synthesis of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones . The dienophilicity of the triazoledione moiety in 4-pyren-1-yl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione leads to rapid decomposition .

Scientific Research Applications

Pharmaceutical Applications

Triazoles are critical in the development of new drugs due to their diverse biological activities. The structural versatility of triazole compounds allows for the synthesis of new drugs targeting a wide array of diseases. For instance, triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are under continuous study for their potential uses in treating neglected diseases and combating drug-resistant bacteria. The research underscores the importance of finding efficient, green chemistry-aligned synthesis methods for these compounds, highlighting their role in addressing new diseases and persistent challenges like antibiotic resistance (Ferreira et al., 2013).

Antioxidant and Antiradical Activities

The antioxidant and antiradical activities of 1,2,4-triazole-3-thione derivatives have been compared to biogenic amino acids like cysteine, due to the presence of an open thiogroup. This comparison suggests potential health benefits and protective effects against oxidative stress, especially in patients exposed to high doses of radiation. Such studies highlight the ongoing need to explore the chemical transformations and biological activities of these compounds (Kaplaushenko, 2019).

Material Science and Engineering

In the field of materials science, 1,2,4-triazole derivatives are utilized for their physico-chemical properties, finding applications in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. These compounds are recognized for their low toxicity and potential as corrosion inhibitors, demonstrating the broad industrial applications beyond pharmaceuticals (Parchenko, 2019).

Environmental Applications

The environmental stability and utility of triazole derivatives are also noteworthy. For example, 1,2,3-triazole derivatives have been employed as corrosion inhibitors for metals and alloys in aggressive media, showcasing their importance in prolonging the lifespan of industrial materials. These compounds offer an eco-friendly alternative to traditional corrosion inhibitors, with high efficiency in various acidic media (Hrimla et al., 2021).

properties

IUPAC Name

3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3S/c1-11-7-3-5-9-13(11)15-17-18-16(20)19(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUXUGQGMVKQRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
Reactant of Route 2
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
Reactant of Route 3
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-
Reactant of Route 4
3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

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